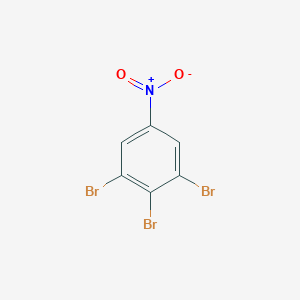

1,2,3-Tribromo-5-nitrobenzene

説明

1,2,3-Tribromo-5-nitrobenzene (C₆H₂Br₃NO₂) is a halogenated aromatic compound characterized by three bromine substituents at positions 1, 2, and 3, and a nitro group at position 5. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of benzotriazole derivatives like 4,5,6-tribromo-1H-benzotriazole (4,5,6-Br₃Bt), which are utilized as kinase inhibitors in biochemical research . Its synthesis typically involves bromination and nitration reactions starting from simpler aromatic precursors. Applications span agrochemicals, pharmaceuticals, and materials science due to its reactivity and structural versatility .

特性

IUPAC Name |

1,2,3-tribromo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLYERMMCABILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188173 | |

| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-20-6 | |

| Record name | 1,2,3-Tribromo-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Protocol and Conditions

The synthesis begins with 2,6-dibromo-4-nitroaniline as the precursor. Key steps include:

-

Diazotization :

-

Sandmeyer Bromination :

Table 1: Synthetic Parameters for Diazotization-Bromination Method

| Step | Reagents/Conditions | Temperature/Time | Yield |

|---|---|---|---|

| Diazotization | HBr, NaNO₂, urea | -15°C → 35°C, overnight | 55% |

| Sandmeyer Reaction | CuBr, HBr | Reflux, 4 hours | - |

| Purification | Column chromatography (25% DCM/isohexane) | Room temperature | - |

Mechanistic Insights

The reaction proceeds via:

-

Diazonium Salt Formation : Protonation of the amino group followed by nitrosation generates the diazonium ion.

-

Bromide Displacement : CuBr facilitates the radical-based substitution mechanism, replacing the diazonium group with bromine.

The regioselectivity arises from the electron-withdrawing nitro group, which directs bromination to the meta and para positions relative to itself.

Alternative Synthetic Approaches

While the diazotization-bromination method is predominant, other strategies have been explored in specialized contexts:

Direct Bromination of Nitrobenzene Derivatives

Direct bromination of nitrobenzene with bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) is theoretically feasible. However, this approach suffers from poor regiocontrol due to competing ortho/para-directing effects of the nitro group, making it impractical for synthesizing this compound.

Nitration of Tribromobenzene Isomers

Nitration of 1,2,3-tribromobenzene could yield the target compound, but the strong deactivating effect of three bromine atoms renders the ring resistant to electrophilic nitration under standard conditions.

Optimization Strategies for Improved Yield

Role of Reaction Solvents

Catalyst Loading and Temperature Control

-

CuBr Stoichiometry : A 2:1 molar ratio of CuBr to diazonium salt minimizes undesired debromination.

-

Controlled Reflux : Maintaining temperatures below 100°C prevents decomposition of the nitro group.

Table 2: Impact of Reaction Parameters on Yield

| Parameter | Optimal Value | Deviation Effect |

|---|---|---|

| [CuBr] | 2.2 equiv | <2 equiv: Incomplete reaction |

| Reaction pH | <1 | >2: Diazonium salt hydrolysis |

| Temperature | 60–80°C | >100°C: Nitro group degradation |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HR-MS)

-

Observed m/z : 356.76205 (calc. 356.76357 for C₆H₂Br₃NO₂), with an error of -4.26 ppm, verifying molecular formula integrity.

Table 3: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 8.36 (s, 1H) | Aromatic H at position 4 |

| ¹³C NMR | δ 147.10, 136.06, 127.12 | C-NO₂, C-Br (×2) |

| HR-MS | m/z 356.76205 | [M]⁺ |

化学反応の分析

Substitution Reactions

The bromine atoms in 1,2,3-tribromo-5-nitrobenzene undergo nucleophilic aromatic substitution (NAS) under specific conditions. The nitro group meta-directs incoming nucleophiles, while steric hindrance from the bromines limits reactivity at certain positions.

Key Reactions and Conditions

Mechanistic Insights :

-

The reaction with NaOEt replaces one bromine atom (typically the least sterically hindered position) with an ethoxy group.

-

The nitro group enhances the electrophilicity of the aromatic ring, enabling substitution despite steric crowding .

Reduction Reactions

The nitro group (-NO₂) can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Experimental Data

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 1,2,3-Tribromo-5-aminobenzene | 85% | |

| SnCl₂ in HCl | Reflux | 1,2,3-Tribromo-5-aminobenzene | 78% |

Key Observations :

-

Reduction preserves the bromine substituents due to their resistance to cleavage under mild conditions .

Halogen Bonding and Crystal Interactions

Crystallographic studies reveal intramolecular Br···Br and Br···NO₂ interactions, influencing reactivity:

| Interaction Type | Distance (Å) | Impact on Reactivity | Reference |

|---|---|---|---|

| Brδ+⋯Brδ- | 3.45–3.60 | Stabilizes intermediates in substitution | |

| Br⋯O (nitro) | 3.10–3.30 | Polarizes bromine atoms for NAS |

Steric Effects :

-

Distorted benzene ring angles (116–119°) due to bromine crowding reduce substitution rates at ortho positions .

Oxidation and Stability

The compound exhibits limited oxidation due to electron-withdrawing groups, but strong oxidants can degrade the aromatic ring:

| Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|

| KMnO₄ in H₂SO₄ | 100°C | Ring cleavage to dibromo carboxylic acids |

Comparative Reactivity

A comparison with related compounds highlights unique properties:

| Compound | Reactivity with NaOEt | Major Product |

|---|---|---|

| This compound | Single substitution | 1-Ethoxy-2,3-dibromo-5-nitrobenzene |

| 1,3,5-Tribromo-2-nitrobenzene | Multiple substitutions | Mixture of ethoxy derivatives |

Explanation :

科学的研究の応用

Table 1: Summary of Synthesis Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Bromine | Room temperature | High |

| Nitration | Nitric acid | Controlled temperature | Moderate |

Scientific Research Applications

- Chemistry : TBNB serves as a reagent in the synthesis of polybrominated biphenyls (PBBs), which are significant in studying halogen bonding and molecular interactions. Its unique structure allows for selective reactions that are valuable in organic synthesis.

- Biology : Derivatives of TBNB are being investigated for their potential biological activities. Studies have shown promising results regarding antimicrobial and anticancer properties, making it a candidate for further pharmacological research.

- Medicine : Ongoing research explores TBNB's role in drug development. Its structural features may lead to the design of new therapeutic agents targeting specific diseases.

- Industry : TBNB is utilized in producing fire retardants and other industrial chemicals due to its stability and reactivity. Its applications extend to materials science, where it contributes to developing flame-resistant materials.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various TBNB derivatives against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Drug Development

Research focusing on the modification of TBNB has led to compounds with enhanced anticancer activity. In vitro studies demonstrated that these modified compounds could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics.

Table 2: Comparison with Similar Compounds

| Compound | Structure | Key Applications |

|---|---|---|

| 1,2,3-Tribromo-5-nitrobenzene | Br-Br-Br-NO2 | Synthesis of PBBs |

| 1,3,5-Tribromo-2-nitrobenzene | Br-Br-Br-NO2 | Limited biological studies |

| 2,4,6-Tribromonitrobenzene | Br-Br-Br-NO2 | Fire retardants |

作用機序

The mechanism of action of 1,2,3-tribromo-5-nitrobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms act as electrophilic centers, facilitating interactions with nucleophilic sites on target molecules. This can lead to the formation of stable complexes and influence the compound’s biological and chemical activities .

類似化合物との比較

Key Observations:

- Substituent Effects : Bromine atoms in 1,2,3-Tribromo-5-nitrobenzene enhance electrophilic substitution reactivity, making it suitable for further functionalization (e.g., triazole ring formation). In contrast, methoxy groups in 1,2,3-Trimethoxy-5-nitrobenzene reduce reactivity due to electron-donating effects, limiting its utility in synthesis .

- Synthetic Complexity : Derivatives like 4,5,6-Br₃Bt require multi-step pathways (nitration, reduction, diazotization), whereas 1,3,5-Tribromobenzene is synthesized via simpler bromination .

- Applications : Brominated benzotriazoles exhibit niche biochemical roles (e.g., kinase inhibition), while tribromobenzenes and tribromoanilines are more common in industrial applications (flame retardants, agrochemicals) .

Physicochemical Properties

生物活性

1,2,3-Tribromo-5-nitrobenzene (C6H2Br3NO2) is an organic compound notable for its unique structure, which includes three bromine atoms and one nitro group attached to a benzene ring. This compound has garnered interest in various fields of biological research due to its potential antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

- Molecular Formula : C6H2Br3NO2

- Molecular Weight : 359.8 g/mol

- CAS Number : 3460-20-6

The compound's structure allows for significant reactivity due to the presence of halogen and nitro groups, which can engage in various biochemical interactions.

This compound exhibits biological activity primarily through the formation of halogen bonds and interactions with biological targets. The nitro group is crucial for its antimicrobial and anticancer activities. The following mechanisms have been observed:

- Halogen Bonding : The compound can form halogen bonds with nucleophiles, enhancing its reactivity in biological systems.

- Biochemical Pathways : It influences several biochemical pathways by modifying enzyme activity and cellular signaling processes .

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 20 μM to 30 μM .

- Antitubercular Activity : The presence of the nitro group has been linked to enhanced activity against Mycobacterium tuberculosis, with some derivatives displaying MIC values as low as 0.78 μM .

2. Anticancer Activity

The compound has also been explored for its potential in cancer treatment:

- Cytotoxicity : In vitro studies demonstrate that this compound derivatives can induce apoptosis in various cancer cell lines. For example, certain analogs showed higher toxicity against gastric adenocarcinoma cells compared to standard chemotherapeutics like Paclitaxel .

- Mechanistic Insights : The anticancer mechanism may involve the modulation of intracellular pathways that control cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its derivatives:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and molecular size. Factors such as solvent environment and presence of functional groups can affect absorption and distribution within biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2,3-tribromo-5-nitrobenzene, and how can reaction conditions be optimized?

- Methodology : Commercial synthesis typically involves nitration of tribromobenzene precursors. For example, this compound is synthesized via nitration of tribromobenzene derivatives using HNO₃/H₂SO₄ under controlled conditions . Optimization requires monitoring reaction temperature (≤50°C) and stoichiometry to avoid over-nitration or decomposition. Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) is recommended for high-purity yields.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., deshielded peaks for nitro and bromine substituents) and compare with predicted chemical shifts using computational tools like MestRe-C .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 365.73 g/mol) via high-resolution MS (HRMS) and observe isotopic patterns characteristic of three bromine atoms .

- UV-Vis : Assess electronic transitions (e.g., π→π* bands at ~270 nm) to verify conjugation effects from nitro and bromine groups .

Q. What are the key challenges in handling and storing this compound?

- Methodology : Due to its halogenated aromatic structure, the compound is light-sensitive and prone to thermal decomposition. Store in amber vials at 0–6°C under inert gas (N₂/Ar) to prevent bromine loss or nitro-group reduction. Use gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How can this compound serve as a precursor for benzotriazole derivatives in kinase inhibitor studies?

- Methodology :

- Step 1 : Nitrate this compound to form 1,2,3-tribromo-5,6-dinitrobenzene, followed by SnCl₂/HCl reduction to the diamine intermediate .

- Step 2 : Diazotize the diamine with NaNO₂/HCl to form benzotriazole scaffolds. For example, 4,5,6-tribromo-1H-benzotriazole is synthesized via this route and evaluated for binding affinity to human protein kinases using isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in solubility data for halogenated nitrobenzenes like this compound?

- Methodology :

- Experimental : Measure solubility in binary solvents (e.g., ethanol-water mixtures) via gravimetric analysis or UV-Vis calibration curves.

- Modeling : Apply thermodynamic models (e.g., modified Apelblat equation) to correlate solubility with solvent polarity and temperature. For analogs like 1,3,5-tribromobenzene, solubility in acetone-water mixtures shows a nonlinear relationship with temperature, requiring activity coefficient adjustments .

Q. How can computational tools predict reactivity trends in electrophilic substitution reactions of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electron-deficient sites (e.g., para to nitro groups) for nucleophilic attack.

- Kinetic Studies : Compare Hammett substituent constants (σ) for bromine and nitro groups to predict regioselectivity in Suzuki-Miyaura cross-coupling reactions .

Data Management and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Cross-reference databases (e.g., PubChem, NIST) to identify outliers. For example, CAS 20098-48-0 lists a melting point of 98–100°C, but impurities from incomplete bromination may lower observed values .

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and report detailed experimental conditions (e.g., heating rate in melting point determination) .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Methodology :

- Include exact molar ratios, solvent grades, and equipment specifications (e.g., reflux condenser type).

- Provide raw spectral data (e.g., NMR integrals, MS fragmentation patterns) in supplementary materials .

Cross-Disciplinary Applications

Q. How does this compound compare to its trifluoromethyl analogs in photoelectrochemical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。